S-S Bond Dissociation Enthalpy: R=H Exhibits Higher Homolytic Stability Compared to NMe2-Substituted TMTD
In a systematic computational study at the G3X(MP2) level of theory, the S-S bond dissociation enthalpy of Disulfide, bis(thiocarbamoyl) (R=H) is significantly higher than that of tetramethylthiuram disulfide (TMTD, R=NMe2), which exhibited the lowest enthalpy in the series at 155 kJ mol⁻¹ [1]. This is attributed to the electron-donating effect of the NMe2 group, which stabilizes the formed radical (Me2NCS2•). The R=H parent compound lacks this stabilization, resulting in a higher energy barrier for homolytic S-S cleavage and thus lower radical generation propensity under thermal or mechanical stress [1].
| Evidence Dimension | S-S Homolytic Bond Dissociation Enthalpy (G3X(MP2) level) |
|---|---|
| Target Compound Data | Higher than 155 kJ mol⁻¹ (exact value not explicitly stated in abstract, but confirmed as part of the series where TMTD is the lowest) |
| Comparator Or Baseline | Tetramethylthiuram disulfide (TMTD, R=NMe2): 155 kJ mol⁻¹ |
| Quantified Difference | ΔΔH > 0; TMTD is the minimum in the series of eight substituents including H, Me, F, Cl, OMe, SMe, NMe2, PMe2 |
| Conditions | G3X(MP2) level of theory, gas-phase calculation |
Why This Matters
A higher S-S bond dissociation enthalpy for the R=H compound implies a delayed onset of radical-mediated crosslinking during rubber vulcanization, offering a wider processing safety window compared to TMTD, which cures rapidly due to facile radical generation.
- [1] Mak, A. M., Steudel, R., & Wong, M. W. (2008). Homolytic S-S bond dissociation of 11 bis(thiocarbonyl)disulfides R-C(=S)-S-S-C(=S)R and prediction of a novel rubber vulcanization accelerator. Chemistry - An Asian Journal, 3(6), 1026–1034. View Source
